3-fluoro-4-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide
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Overview
Description
3-fluoro-4-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that includes a fluorine atom, a methoxy group, and a thiophene ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, such as palladium-based catalysts for the Suzuki-Miyaura coupling, and the development of continuous flow processes to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .
Scientific Research Applications
3-fluoro-4-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind with high affinity to various receptors, influencing biological processes such as cell signaling and gene expression . The presence of the fluorine and methoxy groups can enhance its binding properties and stability, making it a potent agent in modulating biological activities .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.
5-fluoroindole: A fluorinated indole derivative with applications in medicinal chemistry.
4-methoxyindole: An indole derivative with a methoxy group, used in various chemical syntheses.
Uniqueness
3-fluoro-4-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O3S/c1-27-18-7-5-14(11-16(18)22)20(25)23-15-6-4-13-8-9-24(17(13)12-15)21(26)19-3-2-10-28-19/h2-7,10-12H,8-9H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEWAHNTAJXWAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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